molecular formula C15H25NO4 B14158526 Diethanolamine, p-tert-butylbenzoate salt CAS No. 67584-64-9

Diethanolamine, p-tert-butylbenzoate salt

Cat. No.: B14158526
CAS No.: 67584-64-9
M. Wt: 283.36 g/mol
InChI Key: BSDFUUPCYXVBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethanolamine, p-tert-butylbenzoate salt is a compound formed by the reaction of diethanolamine and p-tert-butylbenzoic acid. Diethanolamine is an organic compound with the formula HN(CH2CH2OH)2, known for its use in various industrial applications . p-tert-butylbenzoic acid is an aromatic carboxylic acid with a tert-butyl group attached to the benzene ring. The salt formed by these two compounds has unique properties and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diethanolamine, p-tert-butylbenzoate salt typically involves the reaction of diethanolamine with p-tert-butylbenzoic acid in a suitable solvent. The reaction is usually carried out under mild conditions, with the reactants being mixed in a stoichiometric ratio. The mixture is then heated to facilitate the formation of the salt, followed by cooling to precipitate the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet large-scale demands .

Chemical Reactions Analysis

Types of Reactions

Diethanolamine, p-tert-butylbenzoate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of diethanolamine, p-tert-butylbenzoate salt involves its interaction with specific molecular targets and pathways. The compound can act as a weak base, interacting with acidic functional groups in other molecules. This interaction can lead to changes in the molecular structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethanolamine, p-tert-butylbenzoate salt is unique due to the presence of the p-tert-butylbenzoate group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

67584-64-9

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

4-tert-butylbenzoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C11H14O2.C4H11NO2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;6-3-1-5-2-4-7/h4-7H,1-3H3,(H,12,13);5-7H,1-4H2

InChI Key

BSDFUUPCYXVBBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)NCCO

Related CAS

67584-64-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.